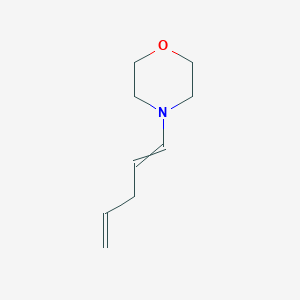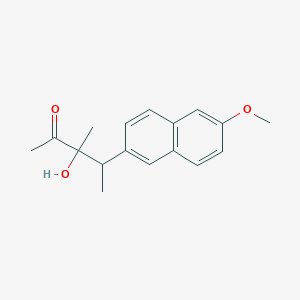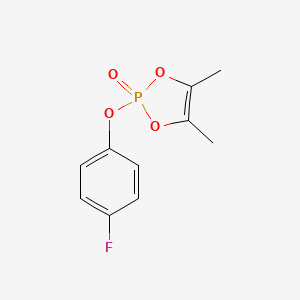
4-(Penta-1,4-dien-1-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Penta-1,4-dien-1-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are heterocyclic amines containing a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a penta-1,4-dien-1-yl group attached to the morpholine ring. Morpholines are widely recognized for their applications in pharmaceuticals, agrochemicals, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-dien-1-yl)morpholine typically involves the reaction of morpholine with penta-1,4-diene under specific conditions. One common method involves the use of a coupling reaction, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of hydrogenation reactions in the presence of catalysts is a common approach to achieve the desired product with high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Penta-1,4-dien-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The penta-1,4-dien-1-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Penta-1,4-dien-1-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(Penta-1,4-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar reactivity but different physical properties.
4-(1-Cyclohexen-1-yl)morpholine: Another morpholine derivative with distinct chemical behavior and applications
Uniqueness
4-(Penta-1,4-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58369-83-8 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-penta-1,4-dienylmorpholine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2,4-5H,1,3,6-9H2 |
InChI-Schlüssel |
LSFFKQLEBWCFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)

![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)





